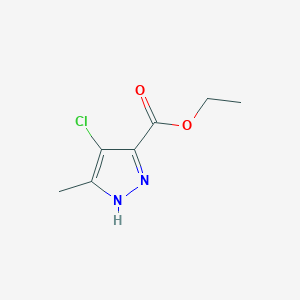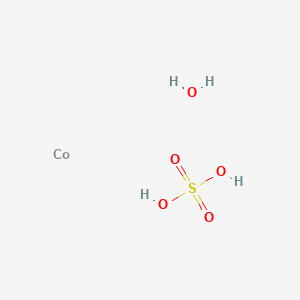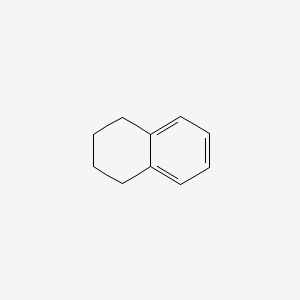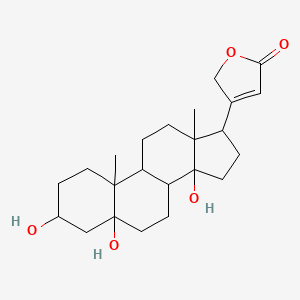
Periplogenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Periplogenin is a natural compound isolated from the traditional Chinese herb Cortex Periplocae. It is known for its strong anti-tumor activities and has been studied for its potential therapeutic applications in various types of cancer, including esophageal squamous cell carcinoma and prostate carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Periplogenin can be synthesized through the hydrolysis of periplocin, a glycoside found in Cortex Periplocae. The process involves acid hydrolysis of the raw material containing periplocin to obtain this compound as an intermediate .
Industrial Production Methods: The industrial production of this compound involves the extraction of Cortex Periplocae followed by purification processes to isolate this compound. The extraction process typically uses solvents such as ethanol or methanol, and the purification is achieved through techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions: Periplogenin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Periplogenin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of cardiac glycosides.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has shown potential as a therapeutic agent for treating various cancers, including esophageal squamous cell carcinoma and prostate carcinoma
Industry: this compound is explored for its potential use in developing new drugs and therapeutic agents.
Mechanism of Action
Periplogenin exerts its effects by targeting specific molecular pathways:
Comparison with Similar Compounds
Periplocin: Another compound isolated from Cortex Periplocae, known for its anti-tumor activities.
Periplogenin: Similar in structure and function to periplocin but with distinct molecular targets and mechanisms of action.
Uniqueness: this compound is unique due to its dual targeting of ATP1A1 and STAT3, making it a potent inhibitor of cancer cell growth and proliferation. Its ability to induce apoptosis through multiple pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
3-(3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-20-7-3-15(24)12-22(20,26)9-5-18-17(20)4-8-21(2)16(6-10-23(18,21)27)14-11-19(25)28-13-14/h11,15-18,24,26-27H,3-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPCKAJTLHDNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
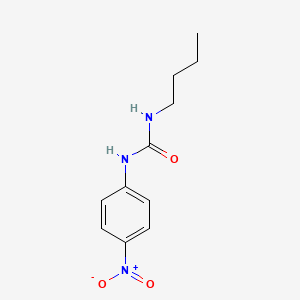
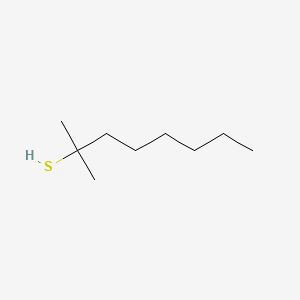
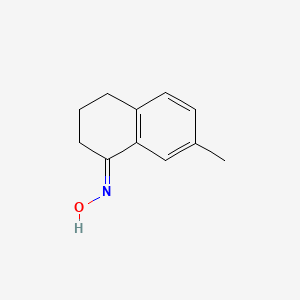
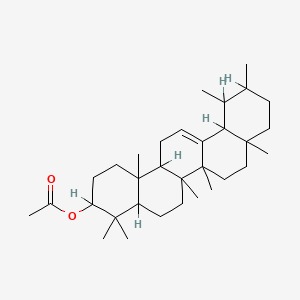
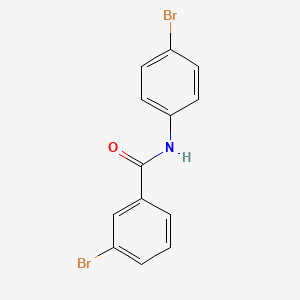
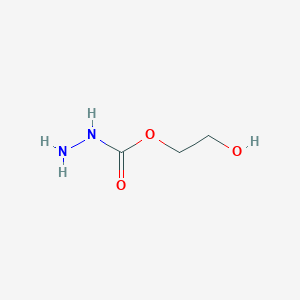
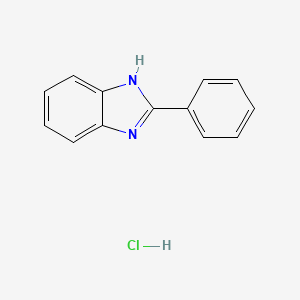
![(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]propanoate](/img/structure/B7798908.png)
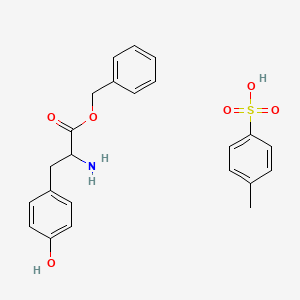
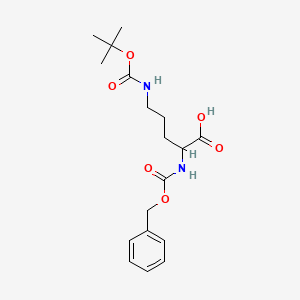
![4-[(E)-2-phenylethenyl]phenyl acetate](/img/structure/B7798932.png)
